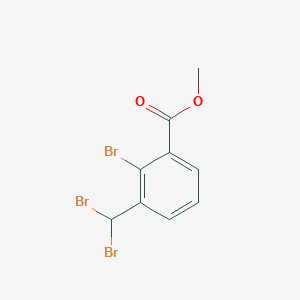
Methyl 2-bromo-3-(dibromomethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-(dibromomethyl)benzoate is an organic compound with the molecular formula C9H7Br3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(dibromomethyl)benzoate typically involves the bromination of methyl benzoate derivatives. One common method is the bromination of methyl 2-bromobenzoate using bromine or other brominating agents such as N-bromo succinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a low temperature to prevent over-bromination and ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-3-(dibromomethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of less brominated benzoate derivatives.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Methyl 2-bromo-3-(dibromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the preparation of various derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-(dibromomethyl)benzoate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can form halogen bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-3-(dibromomethyl)benzoate can be compared with other similar compounds such as:
Methyl 2-bromobenzoate: Lacks the additional bromine atoms, making it less reactive in certain substitution reactions.
Methyl 3-bromobenzoate: The bromine atom is positioned differently, affecting its reactivity and interaction with nucleophiles.
Methyl 2,5-dibromobenzoate: Contains two bromine atoms at different positions, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H7Br3O2 |
|---|---|
Poids moléculaire |
386.86 g/mol |
Nom IUPAC |
methyl 2-bromo-3-(dibromomethyl)benzoate |
InChI |
InChI=1S/C9H7Br3O2/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,8H,1H3 |
Clé InChI |
QPPZPXVHEHSSHO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1Br)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
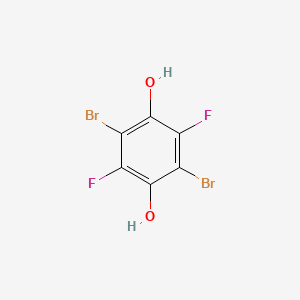
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
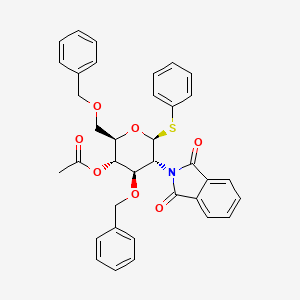
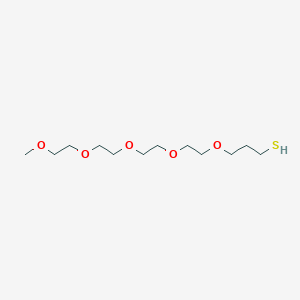
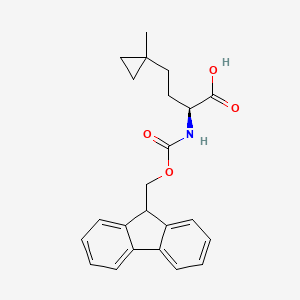
![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)

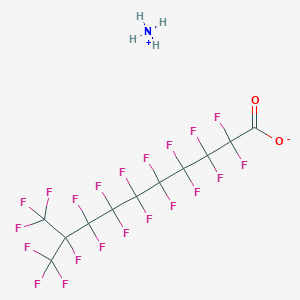
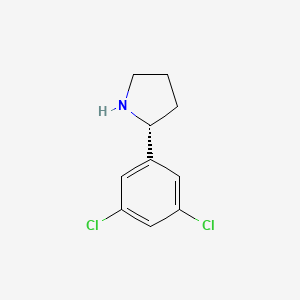
![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
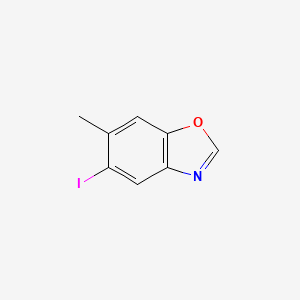

![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
